Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate
CAS No.: 898762-71-5
Cat. No.: VC2300629
Molecular Formula: C20H30N2O3
Molecular Weight: 346.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898762-71-5 |
|---|---|
| Molecular Formula | C20H30N2O3 |
| Molecular Weight | 346.5 g/mol |
| IUPAC Name | ethyl 6-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-6-oxohexanoate |
| Standard InChI | InChI=1S/C20H30N2O3/c1-3-25-20(24)11-7-6-10-19(23)18-9-5-4-8-17(18)16-22-14-12-21(2)13-15-22/h4-5,8-9H,3,6-7,10-16H2,1-2H3 |
| Standard InChI Key | QDCOTDKDXFOBKX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C |
| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C |
Introduction
Chemical Identity and Basic Properties
Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is an organic compound characterized by its unique structural features and specific physicochemical properties. This section provides a detailed overview of its fundamental chemical identity and characteristics.
Chemical Identification
The compound is precisely identified through several standardized chemical identifiers. Its official CAS registry number is 898762-71-5, which serves as its unique identifier in chemical databases worldwide . The molecular formula is C20H30N2O3, indicating its atomic composition consisting of 20 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . With a calculated molecular weight of 346.46 g/mol, this moderately sized organic molecule contains functional groups that contribute to its chemical behavior and potential applications .
Physicochemical Properties
Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate demonstrates a specific set of physicochemical properties that determine its behavior in various environments and reactions. The compound exists as a solid at standard temperature and pressure, with particular physical characteristics that influence its handling and storage requirements. Table 1 summarizes the key physicochemical properties of this compound based on available data.
Table 1: Physicochemical Properties of Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate
| Property | Value | Conditions |
|---|---|---|
| Vapor Pressure | 6.95E-09 mmHg | at 25°C |
| Boiling Point | 466.7°C | at 760 mmHg |
| Flash Point | 236°C | Standard conditions |
| Polar Surface Area (PSA) | 49.85000 | Calculated value |
| Density | 1.079 g/cm³ | Room temperature |
| LogP | 2.61600 | Octanol-water partition coefficient |
Structural Features and Chemical Bonding
Understanding the structural features of Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate provides insights into its chemical behavior and potential interactions with other molecules or biological systems.
Functional Group Analysis
The ester group (ethyl carboxylate) typically undergoes hydrolysis reactions and can be transformed into carboxylic acids under appropriate conditions. The ketone group is susceptible to nucleophilic addition reactions and can be reduced to alcohols or undergo condensation reactions. The phenyl ring provides stability and potential for π-π interactions, while the methylpiperazine moiety introduces basic nitrogen atoms that can participate in acid-base reactions and hydrogen bonding.
Synthesis and Production Methods
The synthesis of Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate involves specific reaction pathways and conditions that determine its production efficiency and purity.
Chemical Reactivity and Transformation
The reactivity of Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is largely determined by its functional groups and molecular structure, which influence its behavior in various chemical environments.
Hydrolysis and Esterification
As an ester-containing compound, Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The ester group is susceptible to nucleophilic attack, particularly by hydroxide ions in basic hydrolysis, leading to the formation of the carboxylate salt and ethanol. Conversely, the compound can potentially participate in transesterification reactions in the presence of alternative alcohols and appropriate catalysts.
Reduction and Oxidation Reactions
The ketone (oxo) functional group in the compound provides a site for potential reduction reactions. Common reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the ketone to the corresponding secondary alcohol. Alternatively, under appropriate oxidative conditions, the methylene groups adjacent to the ketone or other functional groups may undergo oxidation to introduce additional oxygen-containing functionalities.
Reactions Involving the Piperazine Moiety
The methylpiperazine group in the compound contains two nitrogen atoms that can participate in various reactions. The tertiary amine nitrogen with the methyl substituent can act as a nucleophile in alkylation or acylation reactions. It can also form quaternary ammonium salts with alkyl halides. The second nitrogen in the piperazine ring can similarly engage in nucleophilic reactions, depending on its electronic environment within the molecule.
Analytical Methods and Characterization
Proper characterization of Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate is essential for confirming its identity, assessing its purity, and understanding its structural features in detail.
Spectroscopic Analysis
Several spectroscopic techniques are typically employed to characterize compounds like Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, would reveal the structural arrangement of atoms and functional groups. The compound's ¹H NMR spectrum would likely show characteristic signals for the aromatic protons of the phenyl ring, the methyl group attached to the piperazine, the ethyl ester protons, and the methylene groups in the hexanoate chain.
Infrared (IR) spectroscopy would identify key functional groups through their characteristic absorption bands. The compound would likely show strong absorption bands for the ester carbonyl (approximately 1730-1750 cm⁻¹) and the ketone carbonyl (approximately 1680-1710 cm⁻¹), as well as bands associated with the aromatic ring and C-N stretching from the piperazine moiety.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable techniques for analyzing the purity of Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate and separating it from structural analogs or synthesis by-products. These techniques, often coupled with mass spectrometry (LC-MS or GC-MS), provide detailed information about the compound's molecular weight and fragmentation pattern, confirming its structural identity.
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